molecular formula C18H18N2O7S B11623139 Dimethyl 2-({[(4-methylphenyl)sulfonyl]carbamoyl}amino)benzene-1,4-dicarboxylate

Dimethyl 2-({[(4-methylphenyl)sulfonyl]carbamoyl}amino)benzene-1,4-dicarboxylate

Cat. No.: B11623139
M. Wt: 406.4 g/mol
InChI Key: PEWAQCWSGYLOTP-UHFFFAOYSA-N
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Description

Dimethyl 2-({[(4-methylphenyl)sulfonyl]carbamoyl}amino)benzene-1,4-dicarboxylate is an organic compound with a complex structure that includes aromatic rings, sulfonyl groups, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-({[(4-methylphenyl)sulfonyl]carbamoyl}amino)benzene-1,4-dicarboxylate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with an amine derivative, followed by esterification with dimethyl terephthalate. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-({[(4-methylphenyl)sulfonyl]carbamoyl}amino)benzene-1,4-dicarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or ester groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Dimethyl 2-({[(4-methylphenyl)sulfonyl]carbamoyl}amino)benzene-1,4-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 2-({[(4-methylphenyl)sulfonyl]carbamoyl}amino)benzene-1,4-dicarboxylate involves its interaction with specific molecular targets. The sulfonyl and ester groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl terephthalate: Shares the ester functionality but lacks the sulfonyl and carbamoyl groups.

    4-Methylbenzenesulfonyl chloride: Contains the sulfonyl group but lacks the ester and carbamoyl functionalities.

Uniqueness

Dimethyl 2-({[(4-methylphenyl)sulfonyl]carbamoyl}amino)benzene-1,4-dicarboxylate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H18N2O7S

Molecular Weight

406.4 g/mol

IUPAC Name

dimethyl 2-[(4-methylphenyl)sulfonylcarbamoylamino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C18H18N2O7S/c1-11-4-7-13(8-5-11)28(24,25)20-18(23)19-15-10-12(16(21)26-2)6-9-14(15)17(22)27-3/h4-10H,1-3H3,(H2,19,20,23)

InChI Key

PEWAQCWSGYLOTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC

Origin of Product

United States

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